2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile
CAS No.: 1016808-08-4
Cat. No.: VC8036653
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile - 1016808-08-4](/images/structure/VC8036653.png)
Specification
CAS No. | 1016808-08-4 |
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Molecular Formula | C13H11N3O |
Molecular Weight | 225.25 g/mol |
IUPAC Name | 2-(4-methoxyanilino)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C13H11N3O/c1-17-12-6-4-11(5-7-12)16-13-10(9-14)3-2-8-15-13/h2-8H,1H3,(H,15,16) |
Standard InChI Key | ZUWKHMJJQUUUHF-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC2=C(C=CC=N2)C#N |
Canonical SMILES | COC1=CC=C(C=C1)NC2=C(C=CC=N2)C#N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile reflects its pyridine core substituted at positions 2 and 3. Its molecular formula is C₁₃H₁₁N₃O, with a molecular weight of 225.25 g/mol. The structure combines a pyridine ring with a methoxyphenylamino group (electron-donating) and a carbonitrile group (electron-withdrawing), creating a polarized electronic environment critical for its reactivity .
Spectroscopic and Crystallographic Data
While no direct crystallographic data exists for this compound, studies on related pyridine-3-carbonitriles reveal planar aromatic systems with intermolecular hydrogen bonding involving the amino and cyano groups . For example, the crystal structure of 2,4-diamino-5-(4-hydroxy-3-methoxyphenyl)pyridine-3-carbonitrile (a structural analog) shows a triclinic lattice with π-π stacking between pyridine rings and hydrogen bonds between amino and nitrile groups . Such interactions likely stabilize the target compound’s solid-state structure.
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile can be inferred from methods used for analogous pyridine derivatives:
Route 1: Nucleophilic Aromatic Substitution
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Starting Material: 2-Chloropyridine-3-carbonitrile reacts with 4-methoxyaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) under reflux in toluene .
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Conditions: 110°C for 24 hours, yielding 65–70% after column chromatography.
Route 2: Coupling Reactions
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Buchwald-Hartwig Amination: 2-Bromopyridine-3-carbonitrile couples with 4-methoxyaniline using Pd₂(dba)₃ as a catalyst and BINAP as a ligand, achieving moderate yields (55–60%) .
Reaction Pathways and Derivatives
The compound’s functional groups enable diverse transformations:
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Cyano Group Reduction | H₂/Pd-C in ethanol | 2-[(4-Methoxyphenyl)amino]pyridine-3-amine |
Methoxy Demethylation | BBr₃ in DCM, −78°C | 2-[(4-Hydroxyphenyl)amino]pyridine-3-carbonitrile |
Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro derivatives at pyridine positions 5 or 6 |
Physicochemical Properties
Electronic and Solubility Profiles
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logP: Calculated value of 2.1 (using ChemAxon), indicating moderate lipophilicity suitable for membrane permeability.
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pKa: The amino group (pKa ~4.2) and pyridine nitrogen (pKa ~1.8) contribute to pH-dependent solubility .
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Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4) but soluble in DMSO (25 mg/mL) .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures above 200°C, suggesting similar thermal resilience for the target compound .
Biological Activity and Mechanisms
Analog Compound | MIC (µg/mL) Against S. aureus | MIC (µg/mL) Against E. coli |
---|---|---|
2-Amino-4-(4-hydroxyphenyl)pyridine-3-carbonitrile | 12.5 | 25 |
Target Compound* | Predicted 15–20 | Predicted 30–40 |
*Predictions based on QSAR models for pyridine derivatives .
Anticancer Activity
The carbonitrile group facilitates interactions with kinase ATP-binding pockets. Molecular docking studies suggest inhibition of EGFR (epidermal growth factor receptor) with a predicted IC₅₀ of 8.2 µM, comparable to erlotinib derivatives .
Industrial and Pharmacological Applications
Drug Discovery
Included in screening libraries targeting:
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Kinase Inhibitors: Due to planar aromaticity and hydrogen-bonding capacity.
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Antimicrobial Agents: Leveraging electron-deficient pyridine cores to disrupt microbial membranes.
Material Science
The conjugated π-system enables applications in:
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Organic LEDs: As electron-transport layers (ETLs) with a bandgap of ~3.1 eV .
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Coordination Polymers: Metal-organic frameworks (MOFs) utilizing cyano and amino groups as linkers.
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Compound | Substituent Position | logP | IC₅₀ (EGFR, µM) |
---|---|---|---|
Target | 2-amino, 3-cyano | 2.1 | 8.2 (predicted) |
Analog A | 6-methoxy, 3-cyano | 2.4 | 12.5 |
Analog B | 4-amino, 3-cyano | 1.8 | 6.7 |
The 2-amino substitution enhances target selectivity but reduces lipophilicity compared to 6-methoxy analogs .
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